Ethyl 3,5-dioxocyclohexanecarboxylate

Catalog No.
S1524944
CAS No.
27513-35-5
M.F
C9H12O4
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3,5-dioxocyclohexanecarboxylate

CAS Number

27513-35-5

Product Name

Ethyl 3,5-dioxocyclohexanecarboxylate

IUPAC Name

ethyl 3,5-dioxocyclohexane-1-carboxylate

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h6H,2-5H2,1H3

InChI Key

RPRRICYOWFRORO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CC(=O)CC(=O)C1

Synonyms

Ethyl 3,5-Dioxocyclohexanecarboxylate

Canonical SMILES

CCOC(=O)C1CC(=O)CC(=O)C1

Precursor for Synthesis

Ethyl 3,5-dioxocyclohexanecarboxylate is mainly utilized as a building block in the synthesis of more complex molecules due to its functional groups:

  • Ester group: This group can be readily transformed into various other functionalities, including amides, acids, alcohols, and aldehydes, through well-established chemical reactions .
  • Dicarbonyl group: The presence of two carbonyl groups (C=O) at positions 3 and 5 of the cyclohexane ring allows for diverse reactions like condensations, aldol additions, and Robinson annulations, offering a versatile platform for constructing complex molecules .

Applications of Derived Compounds

The specific research applications of Ethyl 3,5-dioxocyclohexanecarboxylate are determined by the properties and functionalities of the final synthesized molecules. Some examples include:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, and some derived from Ethyl 3,5-dioxocyclohexanecarboxylate exhibit potential as antibacterial agents .
  • Medicinal chemistry: Compounds derived from this precursor have been explored for their anti-inflammatory and antioxidant properties .
  • Organic materials science: Some derived molecules possess interesting photophysical properties and are being investigated for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Ethyl 3,5-dioxocyclohexanecarboxylate is a chemical compound with the molecular formula C₉H₁₂O₄ and a molecular weight of 184.19 g/mol. It is classified as an ester derived from 3,5-dioxocyclohexanecarboxylic acid. The compound appears as a pale yellow to light yellow solid and is soluble in solvents such as chloroform and slightly soluble in dichloromethane and ethyl acetate . Its structure features two carbonyl groups adjacent to a carboxylate group, which contributes to its reactivity and potential biological activity.

Typical of carbonyl-containing compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions to form larger molecules or cyclic structures.
  • Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are significant for synthesizing more complex organic compounds.

Ethyl 3,5-dioxocyclohexanecarboxylate can be synthesized through several methods:

  • Esterification: Reacting 3,5-dioxocyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst.
  • Condensation Reactions: Combining cyclohexanone derivatives with ethyl acetoacetate under acidic conditions to form the desired ester.
  • Oxidative Methods: Utilizing oxidation techniques on cyclohexane derivatives to introduce the necessary functional groups before esterification .

These methods highlight the versatility in synthesizing this compound.

Several compounds share structural similarities with Ethyl 3,5-dioxocyclohexanecarboxylate. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylateC₉H₁₂O₄Contains a hydroxyl group; more reactive towards electrophiles .
Ethyl acetoacetateC₆H₈O₄Simple β-keto ester; widely used in synthesis but lacks dioxo functionality.
3,5-Dioxocyclohexanecarboxylic acidC₉H₁₂O₄Parent compound; lacks ethoxy group making it less versatile .

Ethyl 3,5-dioxocyclohexanecarboxylate stands out due to its dual carbonyl functionality combined with an ethoxy group, enhancing its reactivity and potential applications in organic synthesis compared to its counterparts.

XLogP3

-0.2

Dates

Modify: 2023-08-15

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